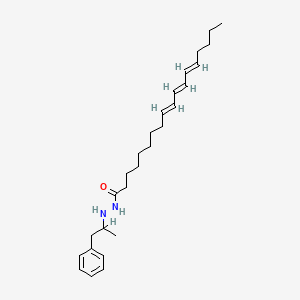
ESA-pih
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ESA-pih, also known as Erythropoiesis-Stimulating Agent for Post-Inflammatory Hyperpigmentation, is a compound used primarily in the treatment of anemia associated with chronic kidney disease. It functions by stimulating the production of red blood cells, thereby addressing the deficiency caused by the disease. This compound has gained significant attention due to its potential to improve the quality of life for patients suffering from anemia.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ESA-pih involves several steps, starting with the preparation of the core structure. The core structure is synthesized through a series of chemical reactions, including condensation, cyclization, and reduction. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon. The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves the same chemical reactions as in the laboratory but on a larger scale. Quality control measures are implemented at various stages to ensure the purity and efficacy of the final product. The industrial production also involves the use of advanced purification techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
ESA-pih undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
The common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique properties and potential applications. These derivatives are often studied for their efficacy and safety in different therapeutic contexts.
Aplicaciones Científicas De Investigación
ESA-pih has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a model compound to study the mechanisms of erythropoiesis and the effects of different chemical modifications on its activity.
Biology: In biology, this compound is used to study the cellular and molecular mechanisms of red blood cell production and the role of erythropoiesis in various physiological and pathological conditions.
Medicine: In medicine, this compound is used in clinical trials to evaluate its efficacy and safety in treating anemia associated with chronic kidney disease and other conditions.
Industry: In the pharmaceutical industry, this compound is used as a key ingredient in the development of new drugs for the treatment of anemia and related disorders.
Mecanismo De Acción
The mechanism of action of ESA-pih involves the stimulation of erythropoiesis, the process by which red blood cells are produced. This compound binds to erythropoietin receptors on the surface of erythroid progenitor cells in the bone marrow, activating a signaling cascade that leads to the proliferation and differentiation of these cells into mature red blood cells. This process involves several molecular targets and pathways, including the JAK-STAT pathway and the PI3K-AKT pathway.
Comparación Con Compuestos Similares
ESA-pih is unique in its ability to stimulate erythropoiesis without causing significant side effects. Similar compounds include:
Darbepoetin alfa: A long-acting erythropoiesis-stimulating agent with a similar mechanism of action but a different pharmacokinetic profile.
Methoxy polyethylene glycol-epoetin beta: Another long-acting agent with a similar mechanism of action but a different molecular structure.
Epoetin alfa: A short-acting erythropoiesis-stimulating agent with a similar mechanism of action but a different duration of effect.
This compound stands out due to its balanced efficacy and safety profile, making it a preferred choice for the treatment of anemia in various clinical settings.
Propiedades
Número CAS |
41509-94-8 |
|---|---|
Fórmula molecular |
C27H42N2O |
Peso molecular |
410.6 g/mol |
Nombre IUPAC |
(9E,11E,13E)-N'-(1-phenylpropan-2-yl)octadeca-9,11,13-trienehydrazide |
InChI |
InChI=1S/C27H42N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-27(30)29-28-25(2)24-26-21-18-17-19-22-26/h6-11,17-19,21-22,25,28H,3-5,12-16,20,23-24H2,1-2H3,(H,29,30)/b7-6+,9-8+,11-10+ |
Clave InChI |
MVODVDZLZWGBNM-OBWVEWQSSA-N |
SMILES isomérico |
CCCC/C=C/C=C/C=C/CCCCCCCC(=O)NNC(C)CC1=CC=CC=C1 |
SMILES canónico |
CCCCC=CC=CC=CCCCCCCCC(=O)NNC(C)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


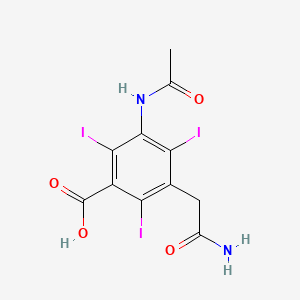

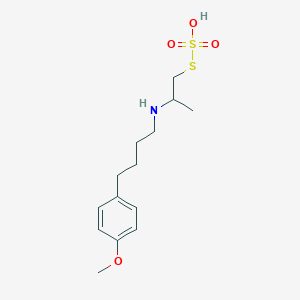
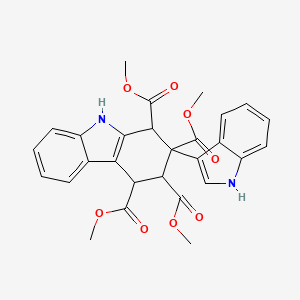
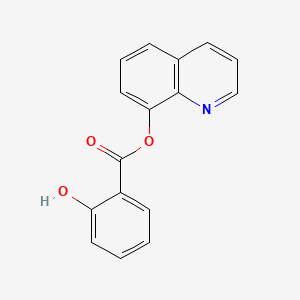

![7-Phenyl-5h-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B14673156.png)
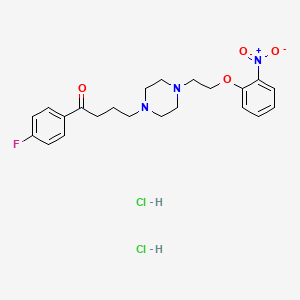
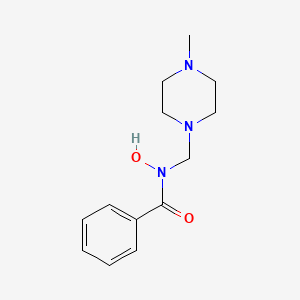
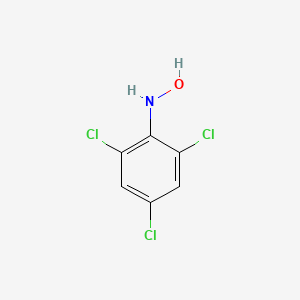
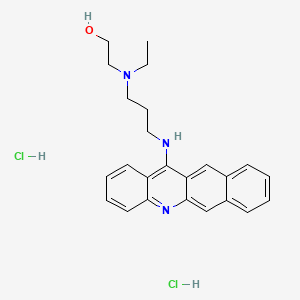
![(3R,5R,8R,9S,10S)-17-ethyl-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14673187.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-(phenylamino)-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14673188.png)

